An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)ethyl methyl ether
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)ethyl methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)ethyl methyl ether is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of a bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, reactivity profile, and a discussion of its potential applications in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-(4-Bromophenyl)ethyl methyl ether are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 59891-97-3 | [1] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [3] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point (Predicted) | 231.8 ± 15.0 °C | |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | |
| InChI | InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | [4] |
| InChIKey | DUCFFBWPWJEFDI-UHFFFAOYSA-N | [4] |
| SMILES | COC(C)C1=CC=C(Br)C=C1 |
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)ethyl methyl ether
A plausible and efficient method for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether involves a two-step process starting from the commercially available 4-bromoacetophenone. The first step is the reduction of the ketone to the corresponding alcohol, 1-(4-bromophenyl)ethanol, followed by a Williamson ether synthesis.
Step 1: Synthesis of 1-(4-Bromophenyl)ethanol
This procedure is adapted from known methods for the reduction of aryl ketones.[5]
-
Materials:
-
4-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-bromoacetophenone (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)ethanol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether (Williamson Ether Synthesis)
-
Materials:
-
1-(4-Bromophenyl)ethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromophenyl)ethyl methyl ether.
-
Caption: Synthetic pathway to 1-(4-Bromophenyl)ethyl methyl ether.
Spectroscopic Data
While detailed experimental spectra are best obtained from direct analysis, the expected spectroscopic features of 1-(4-Bromophenyl)ethyl methyl ether can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Doublet | 3H | -CH(OCH₃)CH₃ |
| ~3.2 | Singlet | 3H | -OCH₃ |
| ~4.3 | Quartet | 1H | -CH (OCH₃)CH₃ |
| ~7.2 | Doublet | 2H | Aromatic protons ortho to the ethyl methyl ether group |
| ~7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |
The coupling constant (J) for the doublet and quartet will be in the range of 6-7 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to exhibit the following peaks:
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | -CH(OCH₃)C H₃ |
| ~56 | -OC H₃ |
| ~83 | -C H(OCH₃)CH₃ |
| ~121 | Aromatic C -Br |
| ~128 | Aromatic C H ortho to the ethyl methyl ether group |
| ~131 | Aromatic C H ortho to the bromine atom |
| ~143 | Aromatic ipso-C attached to the ethyl methyl ether group |
FTIR Spectroscopy
The infrared spectrum will likely display characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Vibration |
| 3050-3100 | C-H stretch (aromatic) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1590, 1485 | C=C stretch (aromatic ring) |
| 1080-1150 | C-O stretch (ether) |
| ~1010 | C-Br stretch |
| 800-850 | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry
The mass spectrum, likely obtained through electron ionization (EI-MS), would show the molecular ion peak (M⁺) at m/z 214 and 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[6]
Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7][8] A significant fragment would be expected from the loss of a methyl radical (•CH₃) to form a stable benzylic oxonium ion. Another possible fragmentation is the loss of the methoxy group (•OCH₃). The benzylic cleavage to lose the entire methoxyethyl group is also possible, leading to a bromophenyl cation.
Reactivity
The chemical reactivity of 1-(4-Bromophenyl)ethyl methyl ether is primarily dictated by the presence of the aryl bromide and the ether linkage.
-
Aryl Bromide: The carbon-bromine bond is a key site for reactivity. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki,[9][10][11][12] Heck, and Stille couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and other complex aromatic compounds. The aryl bromide can also be converted into a Grignard reagent by reaction with magnesium metal, which can then be used as a potent nucleophile in various synthetic transformations.[13][14][15][16][17]
-
Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI, which would yield 1-(4-bromophenyl)ethanol and methyl halide.
-
Benzylic Position: The hydrogen atoms on the carbon adjacent to both the phenyl ring and the ether oxygen are benzylic and could be susceptible to radical abstraction under certain conditions.
Applications in Drug Development
While there is limited specific information on the biological activity of 1-(4-Bromophenyl)ethyl methyl ether itself, the bromophenyl motif is a common feature in many biologically active molecules and pharmaceutical agents.[18][19][20] Bromine can act as a bioisostere for other groups, influence the lipophilicity of a molecule, and provide a site for metabolic transformations.
The primary utility of 1-(4-Bromophenyl)ethyl methyl ether in drug development is as a synthetic intermediate. The ability to functionalize the aryl bromide through cross-coupling reactions allows for the rapid generation of libraries of compounds for screening in drug discovery programs. For example, the bromophenyl group can be coupled with various boronic acids (Suzuki coupling) to introduce diverse aryl or heteroaryl substituents, which can be crucial for optimizing the binding of a drug candidate to its biological target.
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- 10. Suzuki Coupling [organic-chemistry.org]
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